

Theliatinib solubility and preparation in DMSO for experiments

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Theliatinib: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of **Theliatinib** (also known as HMPL-309 or Xiliertinib) in preclinical cancer research. **Theliatinib** is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Chemical Properties and Solubility

Theliatinib is an orally available, ATP-competitive inhibitor of EGFR. It has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms.

Table 1: Chemical and Physical Properties of **Theliatinib**

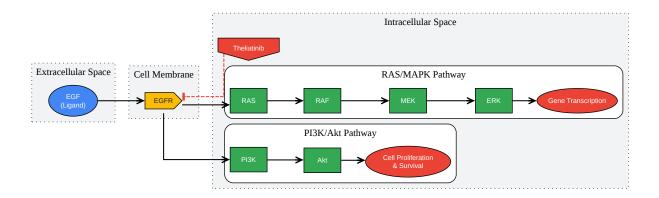
Property	Value	Reference
Molecular Formula	C25H26N6O2	[1]
Molecular Weight	442.52 g/mol	[1]
CAS Number	1353644-70-8	[1]
Solubility in DMSO	47 mg/mL (106.21 mM)	[2]



Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Theliatinib exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways. The blockade of these pathways leads to the inhibition of cell proliferation, survival, and tumor growth.[1]



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Caption: Theliatinib inhibits EGFR signaling.

In Vitro Efficacy: IC50 Values

Theliatinib has demonstrated potent inhibitory activity across various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Table 2: In Vitro IC50 Values of Theliatinib

Target/Cell Line	IC50 (nM)	Assay Type	Reference
EGFR (wild-type)	3	Cell-free kinase assay	[2]
EGFR (T790M/L858R mutant)	22	Cell-free kinase assay	[2]
A431 (epidermoid carcinoma)	80	Cell survival assay	[1]
H292 (non-small cell lung cancer)	58	Cell survival assay	[1]
FaDu (hypopharyngeal squamous cell carcinoma)	354	Cell survival assay	[1]
A431 (EGF-stimulated EGFR phosphorylation)	7	Cellular phosphorylation assay	[1]

Experimental Protocols Preparation of Theliatinib Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Theliatinib** in dimethyl sulfoxide (DMSO), which can be further diluted for various in vitro experiments.

Materials:

- Theliatinib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Vortex mixer





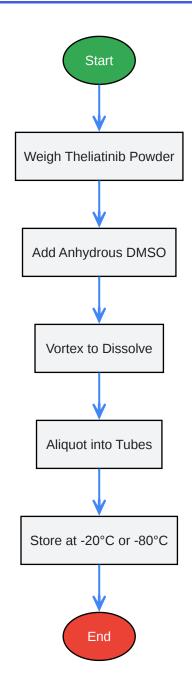


Calibrated pipettes and sterile tips

Procedure:

- Weighing Theliatinib: Accurately weigh the desired amount of Theliatinib powder in a sterile microcentrifuge tube.
- Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.43 mg of **Theliatinib** in 1 mL of DMSO.
- Dissolution: Vortex the solution until the **Theliatinib** powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or
 -80°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.





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Caption: Workflow for **Theliatinib** stock solution preparation.

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of **Theliatinib** on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Theliatinib-DMSO stock solution
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multi-well plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000- 10,000 cells/well) in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.
- Preparation of Theliatinib Dilutions: Prepare a series of dilutions of Theliatinib from the DMSO stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
- Cell Treatment: Remove the old medium from the wells and add 100 μ L of the prepared **Theliatinib** dilutions (or vehicle control) to the respective wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

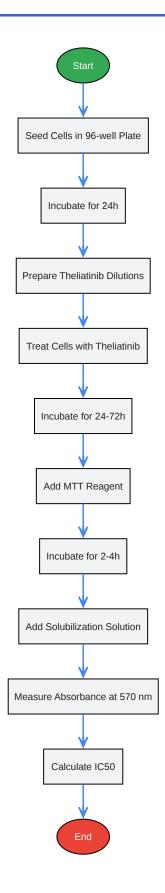






- Solubilization: Carefully remove the medium containing MTT and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of **Theliatinib** concentration to determine the IC₅₀ value.





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